molecular formula C26H25ClN2O5 B11535500 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate

Cat. No.: B11535500
M. Wt: 480.9 g/mol
InChI Key: HVIXPUYPJSRISN-RWPZCVJISA-N
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Description

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

The synthesis of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Dimethylphenoxyacetamido Intermediate: This step involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then converted to its corresponding acetamido derivative through an amide formation reaction.

    Imination Reaction: The acetamido intermediate undergoes an imination reaction with an appropriate aldehyde or ketone to form the imino derivative.

    Ethoxylation: The imino derivative is then ethoxylated using ethyl iodide or a similar ethylating agent under basic conditions to introduce the ethoxy group.

    Chlorobenzoate Formation: Finally, the ethoxylated imino derivative is reacted with 2-chlorobenzoic acid or its derivative to form the final product, 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethoxy and dimethylphenoxy groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage in the chlorobenzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Its potential bioactivity suggests it could be explored for therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE include:

Properties

Molecular Formula

C26H25ClN2O5

Molecular Weight

480.9 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H25ClN2O5/c1-4-32-23-14-19(12-13-22(23)34-26(31)20-10-5-6-11-21(20)27)15-28-29-24(30)16-33-25-17(2)8-7-9-18(25)3/h5-15H,4,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

HVIXPUYPJSRISN-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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